molecular formula C3H5O4- B1229046 2,3-Dihydroxypropanoate

2,3-Dihydroxypropanoate

Cat. No.: B1229046
M. Wt: 105.07 g/mol
InChI Key: RBNPOMFGQQGHHO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropanoate are carbohydrate acid anions derived from aldonic acids through deprotonation. These compounds are significant in various biochemical and industrial processes due to their unique chemical properties. This compound are typically formed by the oxidation of aldoses, which are simple sugars containing an aldehyde group. The resulting aldonic acids can then lose a proton to form aldonates, which are stable at physiological pH levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropanoate can be synthesized through the oxidation of aldoses. Common oxidizing agents include bromine water, nitric acid, and hydrogen peroxide. The reaction typically involves the conversion of the aldehyde group in aldoses to a carboxylic acid group, forming aldonic acids, which then deprotonate to form aldonates .

Industrial Production Methods: In industrial settings, aldonates are often produced using biocatalytic processes involving specific enzymes that facilitate the oxidation of aldoses. These processes are preferred due to their efficiency and selectivity. Additionally, microwave-assisted oxidation using supported gold catalysts and hydrogen peroxide has been explored for the efficient production of aldonates .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropanoate undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the nonenzymatic oxidation of aldonates to form uronates, which can further undergo carbonyl migration and β-decarboxylation to yield pentoses .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, bromine water, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles can substitute the hydroxyl groups in aldonates under acidic or basic conditions.

Major Products: The major products formed from these reactions include uronates, pentoses, and other sugar derivatives. For example, the oxidation of gluconate, a C6 aldonate, can yield a mixture of 2-oxo-, 4-oxo-, 5-oxo-, and 6-oxo-uronate regioisomers .

Mechanism of Action

The mechanism of action of aldonates involves their participation in various biochemical pathways. For instance, in the pentose phosphate pathway, aldonates undergo oxidation and carbonyl migration to produce pentoses, which are essential for nucleotide synthesis . The molecular targets and pathways involved include enzymes such as dehydrogenases and isomerases that facilitate these transformations.

Comparison with Similar Compounds

2,3-Dihydroxypropanoate can be compared with other similar compounds such as hexuronates and aldarates:

    Hexuronates: These are derived from hexuronic acids and are involved in similar metabolic pathways as aldonates.

    Aldarates: These compounds are derived from aldaric acids and are less common than aldonates.

Properties

IUPAC Name

2,3-dihydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNPOMFGQQGHHO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318642
Record name Glycerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-86-8
Record name Glycerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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